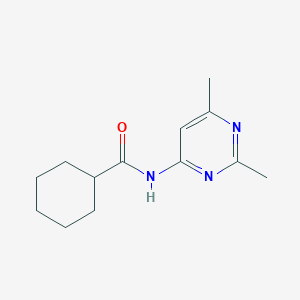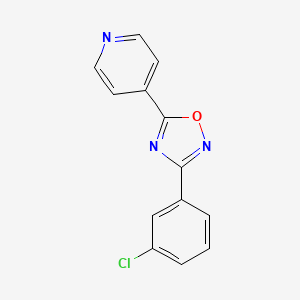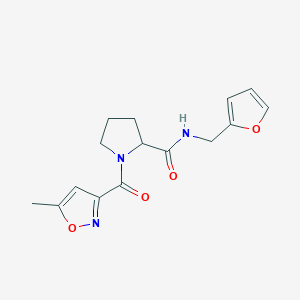![molecular formula C17H18N2O2S B7560831 N-[4-(Acetylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B7560831.png)
N-[4-(Acetylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Acetylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ABT-594 and has been found to have a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of ABT-594 involves the activation of specific nicotinic acetylcholine receptors in the brain and spinal cord. These receptors are located on neurons that are involved in pain perception, and their activation leads to the release of neurotransmitters that produce analgesia. ABT-594 has been found to be particularly effective in relieving neuropathic pain, which is often resistant to other forms of analgesia.
Biochemical and Physiological Effects:
In addition to its analgesic effects, ABT-594 has been found to have a wide range of biochemical and physiological effects. It has been shown to affect the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. ABT-594 has also been found to affect the release of cytokines, which are involved in the inflammatory response. These effects suggest that ABT-594 may have potential applications in the treatment of a wide range of diseases, including depression, anxiety, and inflammation.
实验室实验的优点和局限性
ABT-594 has several advantages for use in lab experiments. It has a well-defined mechanism of action, which makes it a useful tool for studying pain perception and the role of nicotinic acetylcholine receptors in the brain and spinal cord. ABT-594 is also highly potent, which means that it can be used at low concentrations, reducing the risk of toxicity. However, ABT-594 has some limitations for use in lab experiments. It is a relatively complex molecule, which makes its synthesis difficult and time-consuming. ABT-594 is also sensitive to light and air, which means that it must be stored carefully to maintain its potency.
未来方向
There are several future directions for research on ABT-594. One area of interest is the potential use of ABT-594 in the treatment of depression and anxiety. ABT-594 has been shown to affect the release of several neurotransmitters that are involved in mood regulation, suggesting that it may have potential as an antidepressant or anxiolytic. Another area of interest is the potential use of ABT-594 in the treatment of inflammation. ABT-594 has been found to affect the release of cytokines, which are involved in the inflammatory response. This suggests that it may have potential as an anti-inflammatory agent. Finally, there is interest in developing new analogs of ABT-594 that may have improved potency and selectivity for specific nicotinic acetylcholine receptors. These analogs could be useful tools for studying the role of these receptors in the brain and spinal cord.
In conclusion, ABT-594 is a chemical compound that has been extensively studied for its potential applications in scientific research. Its well-defined mechanism of action and potent analgesic effects make it a useful tool for studying pain perception and the role of nicotinic acetylcholine receptors in the brain and spinal cord. ABT-594 also has potential applications in the treatment of depression, anxiety, and inflammation. While its synthesis is difficult and time-consuming, future research may lead to the development of new analogs with improved potency and selectivity.
合成方法
The synthesis of ABT-594 involves several steps. The first step is the synthesis of 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-(acetylamino)phenylmagnesium bromide to form the desired product, ABT-594.
科学研究应用
ABT-594 has been extensively studied for its potential applications in scientific research. It has been found to be a potent analgesic, with a mechanism of action that is distinct from that of opioids. ABT-594 has been shown to activate specific nicotinic acetylcholine receptors in the brain and spinal cord, leading to the release of neurotransmitters that produce analgesia.
属性
IUPAC Name |
N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11(20)18-13-6-8-14(9-7-13)19-17(21)16-15-5-3-2-4-12(15)10-22-16/h6-10H,2-5H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQCSTNLBBEMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B7560757.png)
![4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole](/img/structure/B7560764.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone](/img/structure/B7560767.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B7560773.png)
![7-methyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7560783.png)
![1-Ethoxy-2,7-dimethyl-3,5-diphenylpyrazolo[4,3-c][1,5,2]diazaphosphinine 1-oxide](/img/structure/B7560785.png)

![1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol](/img/structure/B7560817.png)



![1-Methyl-4-[2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]piperazine](/img/structure/B7560842.png)
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)
![5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B7560859.png)